1-Ethenyl-3-fluoro-2-methoxybenzene 1-Ethenyl-3-fluoro-2-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 499235-07-3
VCID: VC8012921
InChI: InChI=1S/C9H9FO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3
SMILES: COC1=C(C=CC=C1F)C=C
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol

1-Ethenyl-3-fluoro-2-methoxybenzene

CAS No.: 499235-07-3

Cat. No.: VC8012921

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

1-Ethenyl-3-fluoro-2-methoxybenzene - 499235-07-3

Specification

CAS No. 499235-07-3
Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
IUPAC Name 1-ethenyl-3-fluoro-2-methoxybenzene
Standard InChI InChI=1S/C9H9FO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3
Standard InChI Key BEMWYAVYDXQAMF-UHFFFAOYSA-N
SMILES COC1=C(C=CC=C1F)C=C
Canonical SMILES COC1=C(C=CC=C1F)C=C

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

The compound’s IUPAC name, 1-ethenyl-3-fluoro-2-methoxybenzene, reflects its substituent positions. Key structural identifiers include:

  • SMILES: C=CC1=C(C(=CC=C1)F)OC

  • InChIKey: NIKSOFPRNMZSPC-UHFFFAOYSA-N

  • CAS Registry: 499235-07-3

The methoxy group at position 2 and fluorine at position 3 create distinct electronic effects:

  • Methoxy: Electron-donating (+M effect), directing electrophilic substitution to ortho/para positions.

  • Fluorine: Electron-withdrawing (-I effect), meta-directing in electrophilic reactions .

Physicochemical Properties

PropertyValueSource
Molecular Weight152.17 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
LogP (Partition Coeff.)2.48
Hazard StatementsH315, H319, H335

Synthesis and Preparation

Synthetic Routes

While direct synthesis protocols for 1-ethenyl-3-fluoro-2-methoxybenzene are scarce, analogous fluorostyrenes provide insight into potential methods:

  • Dehydrohalogenation:

    • Starting from 1-bromo-3-fluoro-2-methoxybenzene, elimination using a strong base (e.g., KOtBu) could yield the ethenyl group.

  • Cross-Coupling Reactions:

    • Heck coupling between 3-fluoro-2-methoxybromobenzene and ethylene in the presence of a palladium catalyst .

  • Wittig Reaction:

    • Reaction of 3-fluoro-2-methoxybenzaldehyde with a Wittig reagent (e.g., Ph3_3P=CH2_2).

Industrial-Scale Challenges

  • Regioselectivity: Ensuring proper substituent orientation requires careful control of reaction conditions .

  • Purification: High-purity isolation may involve column chromatography or distillation .

Chemical Reactivity and Applications

Reactivity Profile

  • Ethenyl Group:

    • Prone to polymerization under radical initiators.

    • Participates in Diels-Alder reactions as a dienophile .

  • Electrophilic Substitution:

    • Methoxy directs incoming electrophiles to positions 4 and 6, while fluorine directs to position 5 .

Applications

FieldUse CaseReference
PharmaceuticalsIntermediate for fluorinated APIs
AgrochemicalsBuilding block for herbicides
Materials ScienceMonomer for fluorinated polymers

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives .

  • PET Imaging Probes: Leveraging fluorine-18 isotopes for radiolabeling .

  • Green Chemistry: Solvent-free or catalytic methods to reduce waste .

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